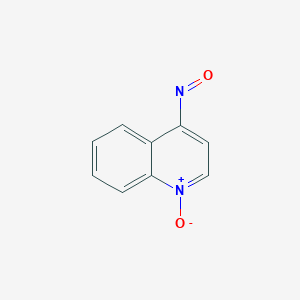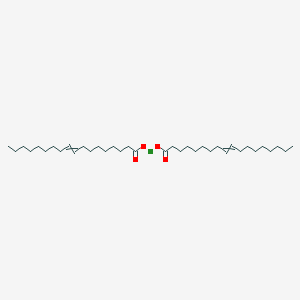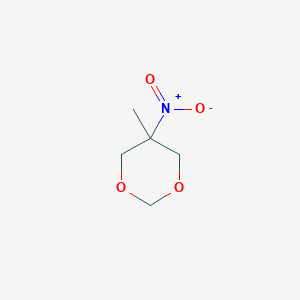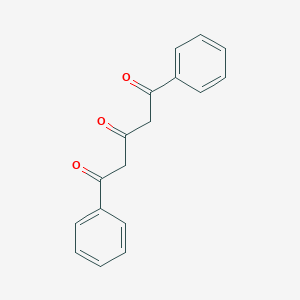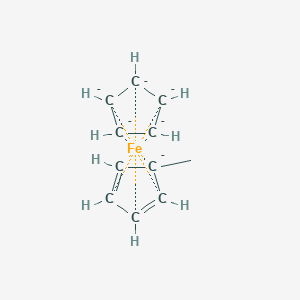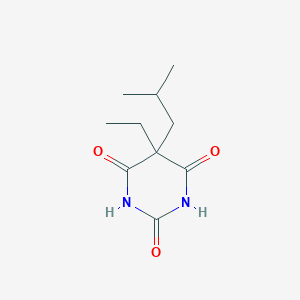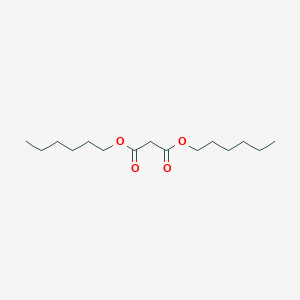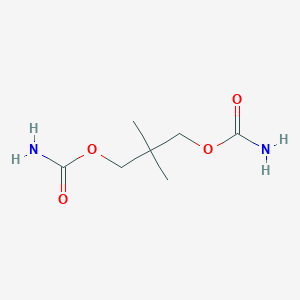
1,3-Propanediol, 2,2-dimethyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as DMC, is a chemical compound that has been widely used in various scientific research applications. DMC is a white crystalline solid that is soluble in water and has a molecular weight of 214.24 g/mol.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is not well understood. However, it is believed that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in increased strength and durability of the material.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is relatively non-toxic and does not pose significant health risks. However, exposure to high concentrations of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can cause irritation to the skin, eyes, and respiratory system. Ingestion of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can also cause gastrointestinal distress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in lab experiments has several advantages. It is a relatively inexpensive and readily available crosslinking agent that can be used in a variety of applications. However, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has limited solubility in certain solvents, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in scientific research. One potential application is in the development of new polyurethane coatings and adhesives with improved properties. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
In conclusion, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, is a versatile chemical compound that has been widely used in various scientific research applications. Its unique properties make it a valuable crosslinking agent in polyurethane coatings, adhesives, and sealants. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is a multi-step process that involves the reaction of 2,2-dimethyl-1,3-propanediol with phosgene. The reaction takes place in the presence of a catalyst, typically triethylamine. The resulting product is then purified by recrystallization to obtain the final product of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been widely used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent for polyurethane coatings, adhesives, and sealants. 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has also been used as a reactive diluent in epoxy resins. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1471-52-9 |
|---|---|
Produktname |
1,3-Propanediol, 2,2-dimethyl-, dicarbamate |
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
(3-carbamoyloxy-2,2-dimethylpropyl) carbamate |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3-12-5(8)10)4-13-6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
NTJIXQIWOUPKIF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)N)COC(=O)N |
Kanonische SMILES |
CC(C)(COC(=O)N)COC(=O)N |
Andere CAS-Nummern |
1471-52-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
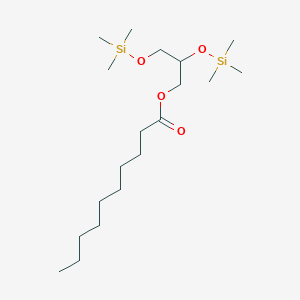
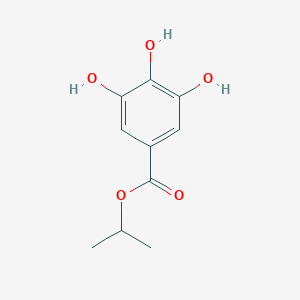
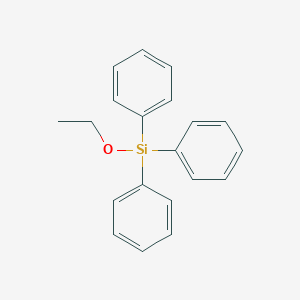
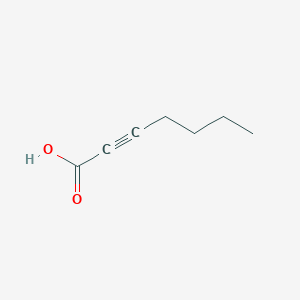
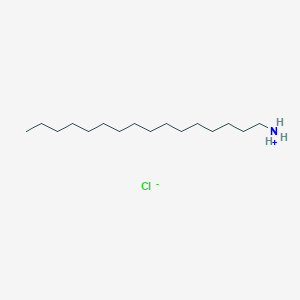
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
